[4-(Phenylamino)piperidin-4-yl]methanol
Description
Significance of Piperidine (B6355638) Ring Systems in Complex Molecule Synthesis
The prevalence of the piperidine scaffold in medicinal chemistry underscores its importance as a "privileged structure." This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. The conformational flexibility of the piperidine ring, which can adopt various chair and boat conformations, allows for the precise spatial orientation of appended functional groups, facilitating optimal interactions with biological macromolecules.
The development of efficient and stereoselective methods for the synthesis of substituted piperidines is a central focus of contemporary organic synthesis. Key strategies for constructing the piperidine core include the hydrogenation of pyridine (B92270) precursors, reductive amination of dicarbonyl compounds, and various cyclization reactions. dicp.ac.cn These methods provide access to a diverse range of piperidine derivatives that serve as crucial building blocks in the assembly of more intricate molecular architectures.
Overview of [4-(Phenylamino)piperidin-4-yl]methanol as a Synthetic Intermediate
This compound is a versatile small molecule scaffold that has garnered attention as a valuable synthetic intermediate. cymitquimica.com Its structure incorporates a 4-aminopiperidine (B84694) framework, which is a key pharmacophore in a number of potent therapeutic agents. The presence of both a secondary amine, a phenylamino (B1219803) group, and a primary alcohol offers multiple points for chemical modification, making it an ideal precursor for the synthesis of diverse compound libraries.
This compound is a key intermediate in the synthesis of new-generation, highly active narcotic analgesics, such as remifentanil and other fentanyl analogues. researchgate.net The structural features of this compound provide a foundational platform for the elaboration of these complex and potent molecules.
Chemical and Physical Properties
The utility of this compound as a synthetic intermediate is underpinned by its distinct chemical and physical properties. A summary of these properties is presented in the interactive table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₈N₂O | cymitquimica.com |
| Molecular Weight | 206.28 g/mol | cymitquimica.com |
| CAS Number | 113231-29-1 | cymitquimica.com |
For its protected precursor, 1-Benzyl-4-(phenylamino)piperidine-4-methanol, more extensive data is available:
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₄N₂O | nih.gov |
| Molecular Weight | 296.4 g/mol | nih.gov |
| CAS Number | 61086-04-2 | nih.gov |
| IUPAC Name | (4-anilino-1-benzylpiperidin-4-yl)methanol | nih.gov |
| Melting Point | 73.9 °C | cas.org |
Synthesis of this compound
The synthesis of this compound is typically achieved through a multi-step process that often involves the use of a protected piperidine precursor. A common strategy involves the initial construction of an N-protected 4-piperidone (B1582916) derivative, followed by the introduction of the phenylamino and hydroxymethyl groups, and a final deprotection step.
A key precursor in this synthetic route is often an N-protected 4-piperidone, such as N-Boc-4-piperidinone or N-benzyl-4-piperidone. researchgate.netdtic.mil For instance, the synthesis can commence with the reductive amination of N-benzyl-4-piperidone with aniline (B41778) to introduce the phenylamino group at the 4-position. Subsequent chemical transformations would then be employed to introduce the hydroxymethyl group at the same position.
A documented synthesis for the N-benzylated analog, 1-benzyl-4-(phenylamino)piperidine-4-methanol, involves the reduction of a corresponding methyl ester precursor. researchgate.net The final step to obtain this compound would be the removal of the N-benzyl protecting group. This is commonly achieved through catalytic transfer hydrogenation or catalytic hydrogenation. sigmaaldrich.commdma.ch Catalytic transfer hydrogenation, using a palladium catalyst and a hydrogen donor like formic acid or ammonium (B1175870) formate (B1220265), is an effective method for N-debenzylation. dicp.ac.cn
Application as a Synthetic Intermediate
The strategic placement of functional groups in this compound makes it a highly valuable building block in the synthesis of complex pharmaceutical agents. Its primary application lies in its role as a precursor to potent analgesics.
The core structure of this compound is a key component in the synthesis of fentanyl and its analogs. researchgate.net Fentanyl is a powerful synthetic opioid analgesic, and its derivatives are of significant interest in medicinal chemistry. The synthesis of these complex molecules often involves the acylation of the phenylamino group and further modification of the piperidine nitrogen of a precursor derived from this compound. The ability to readily modify this intermediate at multiple positions allows for the generation of a wide range of analogs with varying potencies and pharmacological profiles.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-anilinopiperidin-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12(6-8-13-9-7-12)14-11-4-2-1-3-5-11/h1-5,13-15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNRLRCRJRGFJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Phenylamino Piperidin 4 Yl Methanol
Historical and Contemporary Synthesis Approaches
Historically, the synthesis of 4-anilinopiperidine structures is closely linked to the development of fentanyl and its analogs, first synthesized by Paul Janssen in 1960. The original Janssen method, and subsequent variations like the Siegfried method, established the core synthetic strategies for this class of compounds, which often involve the creation of the 4-anilino-N-phenethylpiperidine (ANPP) intermediate. federalregister.govgoogle.com These foundational routes typically involved the reaction of a suitably N-substituted 4-piperidone (B1582916) with aniline (B41778), followed by reduction. google.com
Contemporary approaches have refined these initial methods, focusing on improving yields, safety, and efficiency. Modern syntheses often employ milder and more selective reducing agents for reductive amination and have introduced the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to control reactivity during multi-step syntheses. dtic.mil The development of one-pot procedures and the use of alternative precursors like 4-anilinopiperidine have also become more common in recent years. federalregister.govgoogle.com
Precursor Chemistry and Starting Material Selection
One synthetic pathway to [4-(Phenylamino)piperidin-4-yl]methanol begins with a 4-piperidinecarboxylic acid derivative. For instance, the synthesis can start from 1-benzyl-4-phenylamino-4-piperidinecarboxylic acid. This precursor undergoes esterification, for example, to its corresponding methyl ester. The resulting ester at the C4 position is then reduced to the primary alcohol, yielding the target hydroxymethyl group. A powerful reducing agent such as sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al or Vitride) is effective for this transformation, converting the methyl ester to the hydroxymethyl group in high yield. chemicalbook.com This route allows for the establishment of the required substituents at the 1 and 4 positions before the final reduction step.
A detailed example of the reduction step is provided in the table below:
| Starting Material | Reagent | Solvent | Temperature | Yield |
| Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Sodium bis(2-methoxyethoxy)aluminum dihydride | Toluene (B28343) | 20-30°C | 98% |
This table presents data on the reduction of a piperidinecarboxylic acid ester to the corresponding alcohol. chemicalbook.com
Reductive amination is arguably the most common and versatile method for preparing the 4-anilinopiperidine core. This approach typically involves the reaction of a 4-piperidone with aniline to form an intermediate imine or enamine, which is then reduced in situ to the corresponding secondary amine. ajrconline.org
Various reducing agents can be employed for this transformation, each with its own advantages.
Sodium triacetoxyborohydride (B8407120) (STAB) is a mild and selective reagent, widely used for reductive aminations. dtic.mil
Sodium borohydride (B1222165) (NaBH₄) is another common choice, often used after the initial formation of the imine. google.comgoogle.com
Catalytic hydrogenation (e.g., using a Palladium on carbon catalyst) can also be used to reduce the intermediate imine. google.comajrconline.org
Other reducing systems, such as zinc dust in acetic acid , have also been reported. google.com
The general scheme for this process is the condensation of the piperidone with aniline, followed by reduction, as detailed in the following table.
| Piperidone Precursor | Aniline | Reducing Agent | Solvent | Key Intermediate Formed |
| N-Boc-4-piperidinone | Aniline | Sodium triacetoxyborohydride | Dichloromethane (B109758) | tert-Butyl 4-(phenylamino)piperidine-1-carboxylate |
| N-phenethyl-4-piperidone | Aniline | Sodium borohydride | Not specified | 4-Anilino-N-phenethylpiperidine |
| N-benzyl-4-piperidone | Aniline | Lithium aluminium hydride | Ether | 1-Benzyl-4-anilinopiperidine |
| 4-Piperidone HCl | Aniline | Zinc / Acetic Acid | Acetic Acid | 4-Anilinopiperidine |
This table outlines various reductive amination strategies to form the 4-anilinopiperidine core. dtic.milajrconline.orggoogle.com
In many synthetic routes, the desired substituent on the piperidine (B6355638) nitrogen is introduced after the formation of the core 4-anilinopiperidine structure. This is typically achieved through N-alkylation. For example, 4-anilinopiperidine, which can be synthesized via reductive amination of 4-piperidone hydrochloride, can be subsequently alkylated. google.comgoogle.com
The alkylation reaction involves treating the secondary amine of the piperidine ring with an appropriate alkylating agent, such as an alkyl halide (e.g., phenethyl bromide), in the presence of a base. researchgate.netregulations.gov This strategy is particularly useful when the desired N-substituent might not be stable under the conditions of reductive amination. The use of a protecting group on the piperidine nitrogen, such as Boc, which can be removed to yield the free secondary amine, also provides a versatile entry point for various N-alkylation reactions. dtic.mil
Key Reaction Steps and Mechanisms
Grignard reactions offer a powerful method for forming carbon-carbon bonds and can be used to introduce functional groups at the 4-position of the piperidine ring. While not a direct route to the hydroxymethyl group of the title compound, this methodology is relevant for creating related structures. For instance, a Grignard reagent like phenylmagnesium halide can be added to an N-substituted 4-acylpiperidine. google.com
A patented synthesis for α,α-diphenyl-4-piperidinemethanol illustrates this principle. The synthesis starts with 4-piperidinecarboxylic acid, which is first N-acetylated and then converted to N-acetyl-4-benzoylpiperidine via a Friedel-Crafts acylation. The subsequent addition of phenylmagnesium bromide (a Grignard reagent) to the ketone at the C4 position, followed by hydrolysis, yields the tertiary alcohol, N-acetyl-α,α-diphenyl-4-piperidinemethanol. google.com This demonstrates the utility of Grignard reagents in transforming a keto group at the 4-position into a tertiary alcohol, highlighting a key strategy for piperidine functionalization.
Reduction Reactions for Hydroxymethyl Group Formation
The formation of the primary alcohol (hydroxymethyl group) at the quaternary C4 center is a critical step in the synthesis of this compound. This is typically achieved through the reduction of a corresponding carboxylic acid ester derivative. A common precursor is the methyl ester of 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate.
Powerful hydride-based reducing agents are necessary to convert the ester to the alcohol. One documented method involves the use of sodium bis(2-methoxyethoxy)aluminum dihydride, commercially known as Red-Al or Vitride. chemicalbook.com This reagent is effective for achieving high-yield conversions of esters to alcohols. For instance, the reduction of methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate using Red-Al in toluene at room temperature has been reported to produce the desired hydroxymethyl compound in a 98% yield after workup with a sodium hydroxide (B78521) solution. chemicalbook.com
Table 1: Reduction of Ester Precursor to this compound Derivative| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) | Toluene | 2.25 hours | 98 | chemicalbook.com |
Friedel-Crafts Acylation in Ring System Construction
Friedel-Crafts acylation is a fundamental method for attaching an acyl group to an aromatic ring, proceeding through an electrophilic aromatic substitution mechanism. nih.gov While the piperidine ring itself is aliphatic and does not undergo Friedel-Crafts reactions, this strategy can be employed in the synthesis of precursors necessary for building the piperidine ring system.
For example, a Friedel-Crafts reaction could be used to synthesize a substituted aromatic ketone. This ketone could then be elaborated through a series of reactions, such as amination and cyclization, to form a piperidine-containing structure. However, pyridines are generally too electron-deficient to be acylated directly via Friedel-Crafts, as acylation tends to occur at the nitrogen atom, creating an even more deactivated pyridinium (B92312) salt. youtube.com Therefore, this method is more applicable to the synthesis of aryl ketone intermediates that are later incorporated into the final heterocyclic structure rather than the direct construction of the piperidine ring itself.
Condensation Reactions and Cyclization Approaches
Condensation and cyclization reactions are central to forming the core piperidine ring. A prominent strategy for synthesizing 4-amino-4-substituted piperidines involves a multicomponent Strecker-type synthesis. This approach typically begins with a protected 4-piperidone, such as 1-benzylpiperidin-4-one. scispace.comresearchgate.net The piperidone undergoes condensation with an amine (aniline, in this case) to form an iminium ion intermediate. Subsequent addition of a cyanide source, like hydrogen cyanide (HCN) or trimethylsilyl (B98337) cyanide (TMSCN), yields an α-aminonitrile. organic-chemistry.org
This aminonitrile is a key intermediate. The nitrile group can be hydrolyzed under acidic or basic conditions. Vigorous basic hydrolysis can convert the nitrile to a carboxylate, which, after acidification and esterification, provides the ester precursor needed for the reduction step described previously. researchgate.net Alternatively, selective hydrolysis with concentrated sulfuric acid can yield the corresponding anilino-amide. scispace.comresearchgate.net
Reductive amination is another widely used condensation approach. nih.gov This method involves reacting a 4-piperidone derivative with an amine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to directly form the aminopiperidine. mdpi.com Intramolecular cyclization of suitably functionalized acyclic precursors, often through radical or metal-catalyzed pathways, also represents a powerful strategy for constructing the piperidine ring. organic-chemistry.orgnih.gov
Table 2: Key Condensation/Cyclization Approaches for Piperidine Synthesis| Method | Key Reactants | Intermediate/Product | Typical Reagents | Reference |
|---|---|---|---|---|
| Strecker-type Synthesis | 1-Benzylpiperidin-4-one, Aniline | α-Aminonitrile | KCN/Acid or TMSCN | scispace.comresearchgate.net |
| Reductive Amination | N-substituted 4-piperidone, Amine | 4-Aminopiperidine (B84694) | Sodium triacetoxyborohydride | mdpi.com |
| Intramolecular Hydroamination | Alkenyl or Allenyl Amines | Substituted Piperidine | Gold(I) or Rhodium(I) catalysts | organic-chemistry.org |
Optimization of Synthetic Pathways
Optimizing the synthesis of this compound is crucial for improving efficiency and making the process more practical for large-scale production. This involves enhancing reaction yields, carefully selecting reagents and solvents, and employing catalytic methods.
Yield Enhancement Strategies
Improving yields often involves the systematic variation of reaction parameters. In the Strecker-type synthesis of the aminonitrile precursor, factors such as reaction temperature, molar ratios of reactants, and the choice of acid catalyst are critical. researchgate.net For the condensation of 1-benzylpiperidin-4-one with aniline and potassium cyanide, studies have shown that using acetic acid as both a solvent and a catalyst at a slightly elevated temperature (40-50 °C) can lead to isolated yields of approximately 90% for the resulting anilino-nitrile. researchgate.net
For the final N-debenzylation step to yield the free piperidine NH group, catalytic transfer hydrogenation can be optimized. Conditions using ammonium (B1175870) formate (B1220265) as the hydrogen donor with a palladium on carbon (Pd/C) catalyst in a solvent like methanol (B129727) can achieve near-quantitative yields. researchgate.net
Reagent and Solvent Selection
The choice of reagents and solvents significantly impacts reaction outcomes. In the Strecker synthesis, various solvents including methanol, ethanol, acetic acid, and acetonitrile (B52724) have been tested. Acetic acid was found to be superior, likely due to its role in promoting the formation of the reactive iminium ion intermediate. researchgate.net
For N-acylation steps, which may be required for synthesizing analogs, the selection of the acylating agent and solvent is important. The reaction of anilino-ester precursors with propionyl chloride, for example, can be performed efficiently in solvents like dichloromethane or toluene. researchgate.net
In reduction reactions, while powerful agents like Red-Al are effective, other reagents such as lithium aluminum hydride (LiAlH4) or borane (B79455) complexes could also be considered, with the choice depending on factors like functional group tolerance, safety, and cost. dtic.mil The solvent for such reductions is typically an ether, like tetrahydrofuran (B95107) (THF) or toluene, to ensure compatibility with the hydride reagent. chemicalbook.com
Table 3: Effect of Solvent on Strecker-type Condensation Yield| Solvent | Acid Catalyst | Temperature (°C) | Isolated Yield (%) | Reference |
|---|---|---|---|---|
| Methanol (MeOH) | Acetic Acid (AcOH) | 20 | ~60 | researchgate.net |
| Acetic Acid (AcOH) | Acetic Acid (AcOH) | 40-50 | ~90 | researchgate.net |
| Acetonitrile | Trifluoroacetic Acid (TFA) | 20 | ~75 | researchgate.net |
Catalytic Approaches in Synthesis
Catalysis offers powerful tools for constructing and functionalizing the piperidine ring with high efficiency and selectivity. Transition metal catalysts, particularly those based on palladium, rhodium, iridium, and gold, are widely used. nih.gov For instance, iridium-catalyzed hydrogenation of pyridine (B92270) derivatives can produce piperidines, often with high stereoselectivity. nih.gov
A ruthenium-catalyzed dearomative functionalization has been developed to deliver hydroxymethylated piperidines. rsc.org This process uses paraformaldehyde as both a hydride donor and an electrophile, representing an atom-economical approach. rsc.org Gold and rhodium catalysts have proven effective in intramolecular hydroamination reactions, where an amine adds across a tethered alkene or allene (B1206475) to form the piperidine ring. organic-chemistry.orgnih.gov
In the context of producing the final target compound, palladium-catalyzed N-debenzylation is a key step. Catalysts like palladium on carbon (Pd/C) are highly effective for cleaving the N-benzyl protecting group under hydrogenation conditions (using H2 gas) or transfer hydrogenation conditions (using a hydrogen donor like ammonium formate), providing the final free piperidine. researchgate.net
Green Chemistry Principles in this compound Synthesis
A logical synthetic approach to construct the key quaternary center of this compound involves a modified Strecker synthesis, followed by hydrolysis and reduction. Each of these steps can be evaluated and improved from a green chemistry perspective.
Proposed Greener Synthetic Pathway:
A potential environmentally conscious synthesis of this compound can be envisioned in three main stages starting from a protected piperidone derivative:
Green Strecker Reaction: A one-pot, three-component reaction between an N-protected-4-piperidone, aniline, and a cyanide source to form the α-aminonitrile intermediate.
Environmentally Benign Hydrolysis: Conversion of the nitrile group to a carboxylic acid.
Catalytic Reduction: Reduction of the carboxylic acid to the final hydroxymethyl group.
Step 1: Green Strecker Synthesis of 4-Amino-4-cyanopiperidine Intermediate
The initial step involves the formation of the key C-C and C-N bonds at the C4 position of the piperidine ring. A traditional Strecker synthesis often uses hazardous reagents like hydrogen cyanide (HCN).
Traditional Method: Reaction of 1-Boc-4-piperidone with aniline and HCN or an alkali metal cyanide like potassium cyanide (KCN) in a protic solvent. This method poses significant safety risks due to the high toxicity of the cyanide source.
Green Alternative: To mitigate the risks associated with traditional cyanide sources, greener alternatives have been developed. One approach is the use of safer, in-situ sources of cyanide. For instance, potassium hexacyanoferrate(II) or (III), which are stable and significantly less toxic, can be used to generate cyanide in the reaction mixture. Furthermore, performing the reaction in water, a benign and abundant solvent, enhances the green profile of this step. Catalysts such as indium powder in water have also been shown to efficiently promote Strecker reactions.
Step 2: Green Hydrolysis of the Nitrile Intermediate
The subsequent step is the hydrolysis of the 4-amino-4-cyanopiperidine derivative to the corresponding carboxylic acid.
Traditional Method: This conversion typically requires harsh conditions, such as refluxing in strong mineral acids (e.g., HCl, H2SO4) or strong bases (e.g., NaOH). researchgate.net These methods generate large amounts of acidic or basic waste, requiring significant neutralization steps and leading to high salt loads in wastewater.
Green Alternative: Biocatalysis offers a highly selective and environmentally friendly alternative. Enzymes like nitrilases can hydrolyze nitriles directly to carboxylic acids in a single step under mild conditions (neutral pH and ambient temperature). researchgate.net This enzymatic process avoids the use of strong acids or bases, significantly reducing waste generation and energy consumption.
Step 3: Green Reduction of the Carboxylic Acid to the Alcohol
The final step is the reduction of the carboxylic acid group to the primary alcohol.
Traditional Method: This transformation is often carried out using stoichiometric amounts of powerful and hazardous metal hydride reagents like lithium aluminum hydride (LiAlH4) in anhydrous ethereal solvents. These reagents are highly reactive with water, require careful handling, and generate significant amounts of waste.
Green Alternative: Catalytic hydrogenation presents a much greener option. Using molecular hydrogen (H2) as the reductant with a heterogeneous catalyst (e.g., Ru-based catalysts) is highly atom-economical, producing only water as a byproduct. sigmaaldrich.com Other sustainable methods include the use of milder and more stable reducing agents like sodium borohydride in greener solvents such as water or ethanol. researchgate.netorganic-chemistry.org Recent research has also highlighted the use of earth-abundant metal catalysts, such as manganese, for the hydrosilylation of carboxylic acids, offering a more sustainable alternative to precious metal catalysts. nih.gov
The table below summarizes the comparison between traditional and proposed greener methodologies for the synthesis of this compound.
| Synthetic Step | Traditional Method | Proposed Green Alternative | Green Chemistry Principles Addressed |
|---|---|---|---|
| 1. α-Aminonitrile Formation (Strecker Synthesis) | Use of highly toxic HCN or KCN in organic solvents. | Use of safer cyanide sources (e.g., K4[Fe(CN)6]) in water; potential use of catalysts like indium powder. organic-chemistry.org | - Prevention
|
| 2. Nitrile Hydrolysis | Harsh conditions using strong acids (e.g., concentrated HCl) or bases (e.g., NaOH), generating significant salt waste. researchgate.net | Biocatalytic hydrolysis using nitrilase enzymes in aqueous media under mild pH and temperature conditions. researchgate.net | - Catalysis
|
| 3. Carboxylic Acid Reduction | Use of stoichiometric, pyrophoric, and hazardous reducing agents like LiAlH4 in anhydrous ether. | Catalytic hydrogenation with H2 or use of milder reagents like NaBH4 in water/ethanol; Manganese-catalyzed hydrosilylation. sigmaaldrich.comresearchgate.netnih.gov | - Atom Economy
|
By systematically applying these green chemistry principles, the synthesis of this compound can be redesigned to be safer, more efficient, and more environmentally sustainable.
Chemical Reactivity and Derivatization of 4 Phenylamino Piperidin 4 Yl Methanol
Transformations Involving the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl moiety is a versatile functional group that can undergo nucleophilic substitution (after conversion to a suitable leaving group), oxidation, reduction of derived functionalities, and reactions to form esters and ethers.
Direct nucleophilic substitution of the hydroxyl group is inefficient due to its poor leaving group nature (OH-). Therefore, transformation of the alcohol into a more reactive intermediate is a requisite first step. This is typically achieved by converting the hydroxyl group into a sulfonate ester (such as a tosylate or mesylate) or a halide. These activated intermediates are then susceptible to displacement by a variety of nucleophiles.
For instance, the hydroxyl group can be reacted with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) or pyridine (B92270) to form the corresponding mesylate or tosylate. This intermediate can then undergo SN2 reactions. In the synthesis of novel inhibitors, a similar strategy was employed where tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate was used as a starting material for nucleophilic substitution with benzimidazole. nih.gov This highlights a common pathway for introducing nitrogen-based nucleophiles onto the piperidine (B6355638) scaffold. The general reactivity for nucleophilic aromatic substitution (SNAr) reactions involving piperidine as a nucleophile has been well-studied, demonstrating its efficacy in displacing leaving groups from activated aromatic systems. nih.govrsc.org
Table 1: Representative Nucleophilic Substitution Strategies
| Step | Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1. Activation | [4-(Phenylamino)piperidin-4-yl]methanol | TsCl, Pyridine | [4-(Phenylamino)piperidin-4-yl]methyl 4-methylbenzenesulfonate | Tosylation |
| 2. Displacement | Activated Intermediate | NaN3 | 4-(Azidomethyl)-4-(phenylamino)piperidine | SN2 Substitution |
The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane would typically yield the corresponding aldehyde, 4-(phenylamino)piperidine-4-carbaldehyde. Stronger oxidation conditions, using reagents like potassium permanganate (B83412) (KMnO4) or chromic acid, would lead to the formation of 4-(phenylamino)piperidine-4-carboxylic acid. The synthesis of such aldehyde intermediates from piperidin-4-one scaffolds has been reported as a crucial step in producing novel molecular analogues. acs.org
Conversely, the hydroxymethyl group itself is the product of a reduction pathway. For example, the N-benzylated derivative, 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine, is synthesized in high yield (98%) by the reduction of the corresponding methyl ester, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate, using sodium bis(2-methoxyethoxy)aluminium dihydride (Red-Al) in toluene (B28343). chemicalbook.com This reduction of a carboxylic acid derivative is a fundamental method for accessing the hydroxymethyl functionality on this scaffold.
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Starting Material | Reagents | Product |
|---|---|---|---|
| Oxidation (Aldehyde) | This compound | PCC, CH2Cl2 | 4-(Phenylamino)piperidine-4-carbaldehyde |
| Oxidation (Carboxylic Acid) | This compound | KMnO4, NaOH, H2O | 4-(Phenylamino)piperidine-4-carboxylic acid |
| Reduction | Methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate | Red-Al, Toluene | 1-Benzyl-4-phenylamino-4-(hydroxymethyl)piperidine chemicalbook.com |
The hydroxymethyl group readily undergoes esterification with carboxylic acids, acyl chlorides, or acid anhydrides to form the corresponding esters. This reaction is often catalyzed by an acid or promoted by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP). thieme-connect.de Such reactions provide a straightforward method for introducing a wide variety of acyl groups to the molecule. organic-chemistry.org
Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then reacts with an alkyl halide. A documented example is the synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine. prepchem.com This reaction was accomplished through the desulfurization of a thiophenyl intermediate using Raney nickel, which resulted in the methoxymethyl ether derivative in 55% yield. prepchem.com
Table 3: Esterification and Etherification Reactions
| Reaction Type | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| Esterification | This compound, Acetic Anhydride | Pyridine | [4-(Phenylamino)piperidin-4-yl]methyl acetate |
| Etherification | 4-Phenylamino-4-(1-thiophenyl-1-methoxymethyl)-N-phenyl-methyl piperidine | Raney nickel, Ethyl acetate | 4-Phenylamino-4-methoxymethyl-N-phenylmethyl piperidine prepchem.com |
Reactions of the Piperidine Nitrogen Atom
The secondary nitrogen atom in the piperidine ring is nucleophilic and serves as a key site for N-alkylation, N-acylation, and the introduction of protecting groups. These modifications are fundamental in the synthesis of pharmacologically active compounds, including fentanyl analogues. researchgate.netwikipedia.org
N-alkylation involves the reaction of the piperidine nitrogen with an alkyl halide or other alkylating agents, often in the presence of a base to neutralize the resulting acid. researchgate.net For example, the synthesis of 4-phenylamino-4-methoxymethyl-N-phenylmethyl piperidine involves a piperidine ring that is substituted with a phenylmethyl (benzyl) group. prepchem.com Palladium-catalyzed N-alkylation reactions have also become a robust method for these transformations.
N-acylation is readily achieved by reacting the piperidine nitrogen with acyl chlorides or acid anhydrides. An efficient synthesis of a key intermediate for narcotic analgesics involves the N-acylation of methyl 4-(phenylamino)piperidine-4-carboxylate with propionyl chloride, yielding the corresponding N-propionyl derivative. researchgate.net This reaction is a critical step in the synthesis of fentanyl and its analogues. researchgate.net
Table 4: N-Alkylation and N-Acylation Reactions
| Reaction Type | Starting Material | Reagents | Product |
|---|---|---|---|
| N-Alkylation | This compound | Benzyl (B1604629) bromide, K2CO3 | [1-(Phenylmethyl)-4-(phenylamino)piperidin-4-yl]methanol |
| N-Acylation | Methyl 4-(phenylamino)piperidine-4-carboxylate | Propionyl chloride, Dichloroethane | Methyl 1-propionyl-4-(phenylamino)piperidine-4-carboxylate researchgate.net |
To achieve selective reactions at other sites of the molecule, such as the phenylamino (B1219803) group or the hydroxymethyl moiety, the highly nucleophilic piperidine nitrogen is often temporarily protected. The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups used for this purpose. researchgate.net It is typically introduced by reacting the piperidine with di-tert-butyl dicarbonate (B1257347) (Boc2O). The resulting N-Boc derivative, such as tert-butyl 4-(phenylamino)piperidine-1-carboxylate (1-Boc-4-AP), is a key intermediate in the synthesis of various fentanyl derivatives. wikipedia.orgunodc.org The Boc group is stable under many reaction conditions but can be readily removed with strong acids, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). nih.govorganic-chemistry.org
Another common protecting group is the benzyl (Bn) group, introduced via N-alkylation with a benzyl halide. The benzyl group is advantageous as it is stable to both acidic and basic conditions. Deprotection is typically achieved through catalytic hydrogenation (e.g., using H2 and Pd/C), which cleaves the C-N bond to regenerate the secondary amine. researchgate.net This debenzylation strategy was optimized to proceed in near-quantitative yields in an aqueous acidic medium. researchgate.netscispace.com
Table 5: Protection and Deprotection Strategies for Piperidine Nitrogen
| Strategy | Reagents/Conditions | Result |
|---|---|---|
| Boc Protection | Boc2O, Base (e.g., Et3N) | Formation of N-Boc protected piperidine wikipedia.org |
| Boc Deprotection | TFA in CH2Cl2 | Removal of Boc group, regeneration of secondary amine nih.gov |
| Benzyl Protection | Benzyl bromide, Base | Formation of N-Benzyl protected piperidine |
| Benzyl Deprotection | H2, Pd/C, Acidic medium | Removal of Benzyl group, regeneration of secondary amine researchgate.net |
Reactivity of the Phenylamino Group
The phenylamino group, consisting of a secondary amine attached to a phenyl ring, is a key functional group in this compound. Its reactivity is twofold: the phenyl ring can undergo electrophilic substitution, and the nitrogen atom can act as a nucleophile.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenylamino group significantly influences the reactivity of the attached phenyl ring towards electrophiles. As an organic reaction where an atom on an aromatic system is replaced by an electrophile, electrophilic aromatic substitution (SEAr) is fundamental to the derivatization of this compound. wikipedia.org
The amino group (-NH-) is a potent activating group and an ortho, para-director in electrophilic aromatic substitution. lkouniv.ac.in This is due to the nitrogen atom's lone pair of electrons, which can be delocalized into the π-system of the benzene (B151609) ring. This electron donation increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. lkouniv.ac.in
The directing effect can be understood by examining the stability of the carbocation intermediate (also known as an arenium ion or Wheland intermediate) formed during the reaction. wikipedia.orgmasterorganicchemistry.com When the electrophile attacks at the ortho or para positions, the positive charge can be delocalized onto the nitrogen atom, creating an additional, highly stable resonance structure (an iminium ion). wikipedia.org This enhanced stabilization lowers the activation energy for the formation of the ortho and para intermediates compared to the meta intermediate, where no such resonance stabilization from the nitrogen atom is possible. lkouniv.ac.in
Table 1: Influence of the Phenylamino Group on Electrophilic Aromatic Substitution
| Feature | Description |
| Reactivity | Activating |
| Directing Effect | Ortho, Para |
| Mechanism | The nitrogen lone pair delocalizes into the ring, stabilizing the arenium ion intermediate, particularly for ortho and para attack. wikipedia.orglkouniv.ac.in |
| Common Reactions | Halogenation, Nitration, Sulfonation, Friedel-Crafts Alkylation and Acylation. |
It is important to note that under strongly acidic conditions, such as those used for nitration (a mixture of nitric and sulfuric acid), the amino group can be protonated. The resulting anilinium ion (-NH₂⁺-) is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. To achieve ortho or para substitution under these conditions, the amino group is often first protected, for instance, by acetylation to form an amide. The amide is still an ortho, para-director but is less activating than the free amino group. youtube.com
Amide Formation and Other Nitrogen-Based Transformations
The nitrogen atom of the phenylamino group is nucleophilic and can react with various electrophiles. A primary transformation is amide formation, a crucial reaction for synthesizing a wide range of biologically active piperidine derivatives. researchgate.net
Amide synthesis typically involves the reaction of the secondary amine with a carboxylic acid or its derivative. numberanalytics.com Common methods include:
Reaction with Acyl Chlorides: Acyl chlorides are highly reactive acylating agents that react readily with the amine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct. numberanalytics.comfishersci.co.uk
Reaction with Acid Anhydrides: Similar to acyl chlorides, acid anhydrides react with the amine to form an amide and a carboxylic acid.
Reaction with Carboxylic Acids using Coupling Reagents: Direct reaction of a carboxylic acid with an amine is generally inefficient. Therefore, coupling reagents are used to activate the carboxylic acid. luxembourg-bio.com Commonly used reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt). fishersci.co.uk These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.com
This acylation is a key step in the synthesis of many 4-anilinopiperidine derivatives. wikipedia.org For instance, the synthesis of 4-(phenylamino)quinoline-3-carboxamides involves the condensation of aniline (B41778) derivatives with N-substituted 4-chloroquinoline-3-carboxamides. nih.gov Similarly, various piperidine-4-carboxamide derivatives are synthesized through reactions involving amide bond formation. researchgate.net
Other nitrogen-based transformations include N-alkylation and N-arylation, though these are less common in the context of derivatizing this specific scaffold compared to acylation.
Stereochemical Considerations in Reactions
While this compound itself is achiral, the introduction of substituents on the piperidine ring or derivatization of its functional groups can create one or more stereocenters. Therefore, controlling the stereochemical outcome of these reactions is critical for synthesizing specific stereoisomers.
Diastereoselective and Enantioselective Approaches
The synthesis of stereochemically defined piperidine derivatives is a significant area of research, with numerous strategies developed to control diastereoselectivity and enantioselectivity. nih.govmdpi.comresearchgate.net
Diastereoselective Synthesis: When a molecule already contains a stereocenter, it can direct the formation of a new stereocenter, a process known as substrate-controlled diastereoselection. For derivatives of this compound, this could involve reactions on a chiral precursor. For instance, a diastereoselective aza-Prins-Ritter reaction sequence has been used to synthesize trans-4-amidopiperidine derivatives with high selectivity. researchgate.net Other methods include diastereoselective lithiation and trapping of N-Boc protected piperidines to access specific diastereomers. rsc.orgnih.gov
Enantioselective Synthesis: Enantioselective syntheses aim to produce one enantiomer in excess over the other. This is often achieved using chiral catalysts or auxiliaries. Common approaches applicable to the synthesis of chiral piperidine scaffolds include:
Catalytic Asymmetric Hydrogenation: The hydrogenation of substituted pyridine precursors using chiral transition metal catalysts (e.g., rhodium or iridium complexes) can yield highly enantioenriched piperidines. nih.govmdpi.com
Organocatalysis: Chiral organocatalysts have been successfully employed in intramolecular aza-Michael reactions to produce enantiomerically enriched substituted piperidines. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the substrate can direct a reaction to proceed stereoselectively. The auxiliary is then removed in a subsequent step. Phenylglycinol-derived lactams, for example, have been used as chiral templates for the enantioselective synthesis of various piperidine alkaloids. nih.gov
These methodologies provide pathways to access specific stereoisomers of substituted this compound derivatives, which is often crucial for their intended biological activity. semanticscholar.org
Conformational Analysis of Reaction Intermediates
The piperidine ring typically adopts a low-energy chair conformation. The orientation of substituents on this ring—either axial (parallel to the ring's axis) or equatorial (in the plane of the ring)—profoundly influences the molecule's stability and reactivity. acs.org
The conformation of reaction intermediates is critical for determining the stereochemical course of a reaction. Several factors govern the conformational preferences in piperidine derivatives:
Steric Effects: As mentioned, bulky substituents prefer the equatorial position to avoid steric clashes with axial hydrogens. d-nb.info
Electrostatic Interactions: Interactions between polar substituents and the nitrogen atom can stabilize or destabilize certain conformations. For instance, in protonated 4-substituted piperidinium (B107235) salts, electrostatic interactions between the substituent and the positively charged nitrogen can lead to a stabilization of the axial conformer. nih.gov
Hyperconjugation: Delocalization of electrons from bonding orbitals to antibonding orbitals (e.g., σ → σ* interactions) can also influence conformational stability. d-nb.info
Table 2: Factors Influencing Piperidine Conformation
| Factor | Influence on Conformation |
| Steric Hindrance | Favors placing large substituents in the equatorial position to avoid 1,3-diaxial interactions. d-nb.info |
| Electrostatic Forces | Charge-dipole and dipole-dipole interactions can stabilize conformers that might otherwise be high in energy. This is particularly relevant in protonated species. nih.govresearchgate.net |
| A1,3 Strain | Allylic strain between an N-substituent (like N-Boc) and a C2-substituent can favor an axial orientation of the C2-substituent to avoid unfavorable interactions. rsc.orgacs.org |
| Solvation | The polarity of the solvent can play a major role in stabilizing certain conformers, especially those with significant dipole moments. d-nb.inforesearchgate.net |
Understanding the interplay of these forces allows for the prediction of the most stable conformation of reaction intermediates, which in turn helps to rationalize the stereochemical outcome of reactions involving the piperidine ring. nih.gov For example, in a diastereoselective lithiation reaction, the deprotonation may occur preferentially at an equatorial position, leading to a specific stereoisomer upon trapping with an electrophile. rsc.org
Structural Elucidation and Conformational Analysis of 4 Phenylamino Piperidin 4 Yl Methanol and Its Derivatives
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the initial structural confirmation and analysis of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer a wealth of information regarding the molecular framework and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide distinct signals for magnetically non-equivalent nuclei, offering clues about the chemical environment of each atom.
In the ¹H NMR spectrum of piperidine (B6355638) derivatives, the protons on the piperidine ring typically appear as multiplets in the aliphatic region. For instance, in 4-phenylpiperidine, signals are observed between 1.60 and 3.18 ppm. chemicalbook.com The protons on the phenyl ring are found in the aromatic region, generally between 7.15 and 7.31 ppm. chemicalbook.com The chemical shifts and coupling patterns of the piperidine protons are highly dependent on the ring's conformation and the nature of its substituents.
Table 1: Representative NMR Data for Phenyl-Piperidine Derivatives
| Compound | Nucleus | Chemical Shift (ppm) | Reference |
|---|---|---|---|
| 4-Phenylpiperidine | ¹H | 1.60-1.97, 2.61-2.73, 3.18, 7.19-7.30 | chemicalbook.com |
| 1-(Phenylsulfonyl)piperidine | ¹³C | 23.50, 25.24, 47.93, 127.50, 129.00, 132.55, 137.01 | rsc.org |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In the mass spectrum of [4-(Phenylamino)piperidin-4-yl]methanol, the molecular ion peak would confirm its molecular weight of 206.28 g/mol . cymitquimica.com
The fragmentation of piperidine derivatives under electron ionization (EI) often involves characteristic cleavages of the piperidine ring and its substituents. The fragmentation pathways can be complex but provide valuable structural information. For example, in fentanyl and its analogs, a common fragmentation involves the loss of the N-phenylpropanamide group. wvu.edu The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) for accurate mass measurements, helps to piece together the molecular structure. wvu.edu The study of fragmentation behavior is crucial for the identification of known and unknown derivatives in various analytical applications. nih.govcore.ac.uk
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for crystalline solids, offering precise atomic coordinates and a detailed view of the molecule's three-dimensional arrangement in the solid state.
Analysis of Piperidine Ring Conformation (e.g., Chair Conformation)
The piperidine ring, similar to cyclohexane, typically adopts a chair conformation to minimize steric strain. wikipedia.org X-ray crystallographic studies on various piperidine derivatives consistently show the piperidine ring in a chair conformation. researchgate.netnih.govresearchgate.net In this conformation, substituents at the 4-position, such as the phenylamino (B1219803) and methanol (B129727) groups in the title compound, can occupy either an axial or an equatorial position. The preferred orientation is influenced by steric and electronic factors, with bulkier groups generally favoring the equatorial position to reduce 1,3-diaxial interactions. nih.gov For instance, in 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, the piperidine ring is found in a chair conformation. researchgate.net The specific puckering parameters of the ring can be determined from the crystallographic data, providing a quantitative measure of the ring's geometry. nih.gov
Intermolecular Interactions and Crystal Packing Analysis
In the solid state, molecules of this compound and its derivatives are held together by a network of intermolecular interactions, which dictate the crystal packing. These interactions can include hydrogen bonds, van der Waals forces, and π-π stacking interactions. researchgate.netnih.gov Hydrogen bonds are particularly significant, often involving the amine and hydroxyl groups of the molecule. For example, the N-H of the phenylamino group and the O-H of the methanol group can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as acceptors. researchgate.net The analysis of the crystal packing reveals how these interactions create a stable three-dimensional lattice. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts. nih.gov
Elucidation of Intramolecular Hydrogen Bonding
In addition to intermolecular interactions, intramolecular hydrogen bonds can also play a crucial role in determining the conformation of a molecule. rsc.orgnih.gov In this compound, a hydrogen bond could potentially form between the hydroxyl group of the methanol substituent and the nitrogen atom of the phenylamino group, or vice versa. The presence and strength of such an intramolecular hydrogen bond would influence the relative orientation of these two groups and could be confirmed by analyzing the bond distances and angles from X-ray crystallographic data. psu.edu Theoretical calculations can also be employed to investigate the energetics and geometry of potential intramolecular hydrogen bonds. nih.gov
Computational Chemistry and Theoretical Studies of 4 Phenylamino Piperidin 4 Yl Methanol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the intrinsic properties of a molecule. These methods provide a detailed picture of the molecule's geometry and electronic structure.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For [4-(Phenylamino)piperidin-4-yl]methanol, geometry optimization is typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.nettandfonline.com This process calculates the lowest energy arrangement of the atoms, predicting the molecule's most stable three-dimensional structure.
The optimization reveals that the piperidine (B6355638) ring adopts a stable chair conformation, which is a common feature for such six-membered heterocyclic systems. wikipedia.org The phenylamino (B1219803) and methanol (B129727) substituents are positioned to minimize steric hindrance. Theoretical calculations of bond lengths and angles for the optimized structure provide foundational data for understanding its geometry. researchgate.net
| Parameter | Atom Pair/Triplet | Calculated Value |
|---|---|---|
| Bond Length | C-N (piperidine ring) | ~1.47 Å |
| Bond Length | C-N (phenylamino) | ~1.39 Å |
| Bond Length | C-O (methanol) | ~1.43 Å |
| Bond Angle | C-N-C (piperidine ring) | ~111.5° |
| Bond Angle | C-C-N (phenylamino) | ~120.8° |
| Bond Angle | C-C-O (methanol) | ~110.2° |
The electronic properties of a molecule are often described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. ijret.org For this compound, the HOMO is typically localized on the electron-rich phenylamino group, while the LUMO may be distributed across the piperidine and phenyl rings. DFT calculations are used to determine the energies of these orbitals. iucr.orgnih.gov
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.8 eV |
| ELUMO | -0.9 eV |
| Energy Gap (ΔE) | 4.9 eV |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. tandfonline.com It is used to identify regions that are rich or poor in electrons, thereby predicting sites for electrophilic and nucleophilic attack.
In the MEP map of this compound, negative potential (typically colored red) is concentrated around the electronegative nitrogen and oxygen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, positive potential (colored blue) is found around the hydrogen atoms of the amine and hydroxyl groups, marking them as potential sites for nucleophilic attack. researchgate.net
Molecular Dynamics and Conformational Sampling
While quantum chemical calculations describe a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. researchgate.net An MD simulation for this compound would typically be run for a duration of nanoseconds in an explicit solvent like water to mimic physiological conditions. researchgate.net
These simulations allow for the sampling of different molecular conformations and orientations, revealing the flexibility of the piperidine ring and the rotational freedom of its substituents. MD can also elucidate the stability of intramolecular hydrogen bonds and the molecule's interactions with solvent molecules, providing a more complete picture of its behavior in a dynamic environment. nih.gov
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis, Energy Frameworks)
Hirshfeld surface analysis is a powerful method for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.gov This analysis maps properties onto the surface, such as the normalized contact distance (dnorm), to highlight close intermolecular contacts.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | ~70-75% |
| C···H / H···C | ~15-20% |
| O···H / H···O | ~5-10% |
| N···H / H···N | ~1-3% |
The data indicates that van der Waals forces, represented by the high percentage of H···H and C···H contacts, play a major role in the crystal packing, supplemented by more specific C-H···O and N-H···O hydrogen bonds. nih.govnih.gov
In Silico Modeling for Chemical Reactivity Prediction
The results from quantum chemical calculations can be used to build models that predict the chemical reactivity of this compound. Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, can quantify the molecule's reactivity. researchgate.net
The low HOMO-LUMO energy gap suggests a molecule that is prone to chemical reactions. ijret.org The MEP map provides specific, localized information, indicating that the nitrogen and oxygen atoms are nucleophilic centers, while the N-H and O-H protons are electrophilic sites. tandfonline.com These theoretical predictions are valuable for understanding the molecule's potential reaction mechanisms and for designing new synthetic pathways or derivatives. acs.org
4 Phenylamino Piperidin 4 Yl Methanol As a Scaffold in Chemical Synthesis
Role in the Synthesis of Complex Organic Molecules
[4-(Phenylamino)piperidin-4-yl]methanol and its immediate precursors are pivotal intermediates in the synthesis of complex, functionally rich organic molecules. The rigid piperidine (B6355638) core provides a well-defined three-dimensional orientation for its substituents, which is a crucial feature in the design of molecules intended to interact with biological targets. The dual functionality of the amino and hydroxyl groups allows for sequential or orthogonal chemical transformations, enabling the construction of intricate molecular frameworks.
A notable application of a closely related scaffold is in the synthesis of potent narcotic analgesics. researchgate.net For instance, derivatives such as methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate are key intermediates in the creation of new generation fentanyl analogues. researchgate.net The synthesis pathway often starts from a piperidone, which is then elaborated to introduce the anilino and carboxylate functionalities. This highlights how the core 4-anilino-4-substituted piperidine structure, analogous to this compound, is fundamental for accessing these complex and biologically active compounds. The synthetic route typically involves a Strecker-type condensation of a piperidone with aniline (B41778) and a cyanide source, followed by hydrolysis and esterification, demonstrating a multi-step pathway where the piperidine scaffold is progressively functionalized. researchgate.net
Development of Analogues and Homologs Based on the Piperidine Scaffold
The structural features of this compound make it an ideal starting point for the development of a wide range of analogues and homologs. Chemists can systematically modify different parts of the molecule to fine-tune its properties. The piperidine nitrogen, the phenylamino (B1219803) group, and the hydroxymethyl group all serve as handles for synthetic modification.
Key strategies for analogue development include:
N-Substitution of the Piperidine Ring: The secondary amine of the piperidine ring can be readily functionalized. For example, N-benzylation is a common modification, leading to compounds like 1-benzyl-4-(phenylamino)piperidine-4-methanol. chemicalbook.com This is often achieved by reacting the parent piperidine with benzyl (B1604629) halide. Another common modification is the introduction of a sulfonyl group, such as in the synthesis of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol, which involves reacting the piperidine with p-toluenesulfonyl chloride. researchgate.net These modifications can significantly alter the steric and electronic properties of the scaffold.
Modification of the Phenylamino Group: The aniline nitrogen can be acylated to form amides. For instance, reaction with propionyl chloride can yield N-phenyl-N-(piperidin-4-yl)propionamide derivatives, which are precursors to complex molecules. researchgate.net
Transformation of the Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted into an ester or ether, providing further avenues for diversification. The conversion to a methyl ester, for example, results in a key intermediate for fentanyl-type analgesics. researchgate.net
These synthetic modifications underscore the versatility of the piperidine scaffold in generating diverse molecular architectures. ajchem-a.com
| Modification Site | Reaction Type | Example Product | Significance |
|---|---|---|---|
| Piperidine Nitrogen | N-Alkylation (Benzylation) | 1-benzyl-4-(phenylamino)piperidine-4-methanol chemicalbook.com | Introduces a bulky, lipophilic group, altering solubility and steric profile. |
| Piperidine Nitrogen | N-Sulfonylation | [1-(Toluene-4-sulfonyl)-piperidin-4-yl]-methanol researchgate.net | Adds an electron-withdrawing group, modifying the basicity of the nitrogen. |
| Phenylamino Nitrogen | N-Acylation | Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate researchgate.net | Forms a stable amide linkage, used in building larger structures. |
| Hydroxymethyl Group | Esterification (via oxidation) | Methyl 4-(phenylamino)piperidine-4-carboxylate researchgate.net | Changes polarity and provides a handle for further amide coupling reactions. |
Structure-Activity Relationship (SAR) Studies from a Chemical Design Perspective
From a chemical design perspective, understanding the structure-activity relationship (SAR) is crucial for optimizing molecules for a specific purpose. For a scaffold like this compound, SAR studies focus on how modifying its structure affects its chemical reactivity and physicochemical properties, which in turn influences its utility in synthesis or its interaction with other molecules.
Variations in the substituents on the this compound scaffold can have a profound impact on its chemical reactivity.
Substituents on the Phenyl Ring: Adding electron-donating groups (e.g., methoxy) or electron-withdrawing groups (e.g., nitro, halo) to the phenyl ring of the phenylamino moiety alters the electron density on the aniline nitrogen. An electron-donating group increases the nucleophilicity of the nitrogen, potentially increasing its reactivity in alkylation or acylation reactions. Conversely, an electron-withdrawing group decreases its nucleophilicity, which can be useful for directing reactions to other sites on the molecule.
Substitution on the Piperidine Nitrogen: The nature of the substituent on the piperidine nitrogen dictates its basicity and steric environment. An N-benzyl group, for example, adds steric bulk, which might hinder reactions at adjacent positions. An N-Boc (tert-butyloxycarbonyl) protecting group, while also bulky, can be easily removed under acidic conditions, allowing for selective deprotection and subsequent functionalization.
Modification of the Hydroxymethyl Group: Converting the primary alcohol to a better leaving group, such as a tosylate or mesylate, activates it for nucleophilic substitution reactions. This allows for the straightforward introduction of a wide variety of functionalities, including azides, cyanides, or larger carbon-based fragments.
Studies on related piperidine derivatives have shown that even subtle changes, such as the position of a substituent, can significantly influence the molecule's biological activity, which is a direct consequence of altered chemical and physical properties. nih.govnih.gov
The synthetic utility of an intermediate is often dependent on its physicochemical properties, such as solubility, crystallinity, and stability. Modifications to the this compound scaffold can be used to deliberately modulate these parameters. nih.gov
Solubility: The parent compound possesses both hydrogen bond donors (-OH, -NH) and acceptors (N atoms, O atom), which influences its solubility in protic solvents. Acylating the amino group or converting the alcohol to an ether reduces its hydrogen-bonding capacity, typically increasing its solubility in nonpolar organic solvents. This is a critical consideration for optimizing reaction and purification conditions.
Lipophilicity: The balance between hydrophilicity and lipophilicity (often measured as LogP) is crucial. N-alkylation or N-acylation generally increases the lipophilicity of the molecule. This can be important for ensuring solubility in specific reaction media or for facilitating extraction during workup procedures.
Crystallinity: The ability to form a stable, crystalline solid is highly advantageous for the purification of intermediates by recrystallization. Strategic placement of flat, aromatic rings or groups capable of strong intermolecular interactions (like hydrogen bonding or π-stacking) can promote crystallinity.
By rationally modifying the scaffold, chemists can create derivatives with physicochemical profiles tailored for specific synthetic challenges. nih.gov
| Modification | Physicochemical Parameter Affected | Impact on Synthetic Utility |
|---|---|---|
| N-Acylation of phenylamino group | Decreased basicity, Increased lipophilicity | Improves solubility in organic solvents; prevents unwanted side reactions at the amine. |
| N-Alkylation of piperidine ring | Increased lipophilicity, Increased steric bulk | Enhances solubility in nonpolar media; can direct reactivity away from the ring nitrogen. |
| Esterification of hydroxymethyl group | Reduced polarity, Loss of H-bond donor | Facilitates purification by chromatography on silica (B1680970) gel; alters solubility profile. |
| Introduction of polar groups on phenyl ring | Increased polarity, Altered electronic properties | Can improve solubility in polar solvents; modulates reactivity of the phenylamino nitrogen. nih.gov |
Applications in Scaffold Diversification and Library Synthesis
Scaffold diversification is a powerful strategy in chemical biology and drug discovery, where a central core structure is decorated with a variety of functional groups to create a "library" of related compounds. nih.gov this compound is an excellent scaffold for this purpose due to its multiple, chemically distinct reactive sites.
The primary alcohol and the secondary amine are ideal handles for combinatorial chemistry. A typical library synthesis approach could involve a two-step process:
First Diversification Step: The secondary amine of the phenylamino group can be reacted with a library of carboxylic acids, sulfonyl chlorides, or isocyanates to generate a diverse set of amides, sulfonamides, and ureas.
Second Diversification Step: The hydroxymethyl group of each compound from the first step can then be reacted with a second library of reagents. For example, it could be esterified with various acyl chlorides or oxidized to an aldehyde and then subjected to reductive amination with a library of amines.
This approach allows for the exponential generation of a large number of unique products from a small number of starting materials. The use of piperidin-4-one precursors, which can be converted to imines or oximes, provides another avenue for generating structural diversity. nih.gov The rigid piperidine core ensures that the appended functional groups are displayed in a predictable spatial arrangement, making the resulting library well-suited for screening against biological targets to identify new lead compounds.
Future Research Directions for 4 Phenylamino Piperidin 4 Yl Methanol Chemistry
Exploration of Novel Synthetic Pathways
Future research will likely focus on developing more efficient and stereoselective methods for constructing the core [4-(Phenylamino)piperidin-4-yl]methanol structure. While classical methods exist, there is considerable room for innovation.
Multicomponent Reactions (MCRs): One-pot multicomponent reactions are a promising avenue for improving synthetic efficiency. bas.bg These reactions, which combine three or more reactants in a single step, offer advantages in terms of atom economy, energy efficiency, and reduced waste. bas.bg Exploring novel MCRs that can assemble the substituted piperidine (B6355638) ring in a single, convergent step would be a significant advancement. bas.bgresearchgate.net For instance, developing a one-pot reaction involving an aniline (B41778) derivative, a suitable piperidone precursor, and a hydroxymethyl source could streamline the synthesis considerably.
Advanced Catalytic Systems: The development of novel catalysts is crucial for accessing chiral piperidine derivatives with high enantiomeric purity, which is often essential for pharmacological applications. dicp.ac.cnnih.gov Research into new transition-metal catalysts (e.g., based on rhodium, iridium, palladium, or nickel) for asymmetric hydrogenation or reductive amination of pyridine (B92270) or piperidone precursors could provide direct routes to chiral analogs of this compound. dicp.ac.cnnih.govacs.org Iridium-catalyzed asymmetric hydrogenation of N-iminopyridinium ylides, for example, has emerged as an effective method for producing enantioenriched piperidines. acs.org Similarly, rhodium-catalyzed reductive transamination of pyridinium (B92312) salts offers a pathway to a variety of chiral piperidines under mild conditions. dicp.ac.cn
Table 1: Comparison of Potential Synthetic Strategies
| Synthetic Strategy | Description | Potential Advantages | Key Research Focus |
|---|---|---|---|
| Multicomponent Reactions (MCRs) | One-pot synthesis involving three or more starting materials to form the target molecule. bas.bg | High atom economy, reduced steps, lower waste generation, operational simplicity. bas.bg | Design of novel MCRs for direct assembly of the 4-amino-4-hydroxymethylpiperidine core. |
| Asymmetric Catalysis | Use of chiral catalysts (e.g., Rh, Ir, Pd) to produce a single enantiomer of the target compound. dicp.ac.cnacs.org | High stereoselectivity, access to specific chiral isomers for biological testing. dicp.ac.cn | Development of new ligands and catalysts for asymmetric hydrogenation or amination. acs.org |
| [4+2] Cycloadditions | Organocatalytic or transition-metal-catalyzed cycloaddition reactions to form the piperidine ring. researchgate.net | High stereocontrol, construction of complex substituted piperidines. | Exploration of novel dienes and dienophiles for aza-Diels-Alder reactions. acs.org |
Advanced Functionalization Strategies
Beyond the synthesis of the core structure, future research will be directed towards innovative strategies for its modification. This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. chemistryviews.org
Late-Stage Functionalization (LSF): LSF techniques are invaluable for introducing chemical diversity at a late point in a synthetic sequence, avoiding the need to re-synthesize complex molecules from scratch. acs.orguga.edu For this compound, research could focus on developing selective C-H activation methods to functionalize the phenyl ring or the piperidine backbone. nih.govresearchgate.net For example, palladium-catalyzed C(sp³)–H activation at the C4 position of piperidines has been demonstrated, offering a route to introduce new substituents directly onto the saturated ring. acs.org The choice of directing group on the piperidine nitrogen is often crucial for controlling the site selectivity of such reactions. nih.govnih.gov
Table 2: Potential Sites for Advanced Functionalization
| Position | Functionalization Strategy | Potential Reagents/Catalysts | Objective |
|---|---|---|---|
| Phenyl Ring (ortho, meta, para) | Directed C(sp²)–H Activation | Palladium, Rhodium, or Ruthenium catalysts | Introduce diverse aryl, alkyl, or heteroatom groups to probe SAR. |
| Piperidine Ring (C2, C3) | Catalyst-controlled C(sp³)–H Insertion nih.govnih.gov | Rhodium-carbene complexes | Generate positional isomers and explore new chemical space. |
| Piperidine Nitrogen | N-Arylation / N-Alkylation | Buchwald-Hartwig or Ullmann coupling conditions | Modify steric and electronic properties. |
| Hydroxymethyl Group | Oxidation, Etherification, Esterification | Standard synthetic reagents | Introduce new functional groups for conjugation or property modulation. |
Integration with Flow Chemistry and Automation
The shift from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, and efficiency. atomfair.combohrium.com Integrating the synthesis of this compound and its derivatives into automated flow platforms is a key future direction.
Flow chemistry enables precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and purities. researchgate.netnih.gov For reactions that are highly exothermic or involve hazardous reagents, flow systems offer enhanced safety by minimizing the volume of reactive material at any given time. nih.govacs.org Furthermore, automated flow platforms can be coupled with machine learning algorithms to rapidly screen and optimize reaction conditions, accelerating the discovery of new derivatives. atomfair.comresearchgate.net Such systems can significantly reduce the time required to synthesize libraries of compounds for high-throughput screening in drug discovery programs. bohrium.com
Table 3: Batch vs. Flow Synthesis Comparison
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Scalability | Often requires re-optimization for scale-up. | Easier to scale by running the system for longer periods. atomfair.com |
| Safety | Higher risk with large volumes of hazardous materials. | Improved safety due to small reaction volumes and better heat transfer. acs.org |
| Process Control | Difficult to precisely control temperature and mixing. | Excellent control over temperature, pressure, and mixing. researchgate.net |
| Reproducibility | Can vary between batches. | Highly reproducible due to consistent process parameters. researchgate.net |
| Automation | More complex to fully automate. | Readily integrated with automated systems for optimization and library synthesis. bohrium.com |
Deeper Theoretical Insights into Reaction Mechanisms
A deeper understanding of the underlying reaction mechanisms is essential for the rational design of new and improved synthetic methods. Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways, transition states, and the origins of selectivity. cam.ac.ukacs.org
Future research should leverage DFT calculations to study the mechanisms of key transformations in the synthesis and functionalization of this compound. acs.orgresearchgate.net For example, computational studies could help in understanding the catalytic cycle of a new asymmetric hydrogenation reaction, revealing how a chiral ligand transfers stereochemical information. acs.orgresearchgate.net Such insights can guide the design of more active and selective catalysts. cam.ac.uk Similarly, theoretical analysis of C-H activation pathways can predict regioselectivity, aiding in the development of novel functionalization strategies. acs.orgacs.org
Development of Sustainable Synthesis Protocols
The pharmaceutical industry is increasingly focused on green chemistry to minimize its environmental impact. ctfassets.netsyrris.com Future research on this compound should prioritize the development of sustainable and environmentally benign synthetic protocols.
Key areas of focus include:
Green Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO₂. nih.govacs.orgcam.ac.uk The use of aqueous media, for instance, can prevent racemization in certain stereoselective reactions. nih.gov
Catalyst Recycling: Developing heterogeneous or recyclable catalysts to reduce metal waste and process costs. ajchem-a.com Nanoparticle catalysts, for example, can often be recovered and reused multiple times without significant loss of activity. bas.bgajchem-a.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product, often achieved through addition or cycloaddition reactions. ctfassets.net
Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound irradiation, which can shorten reaction times and reduce energy consumption. ajchem-a.com
The environmental performance of a synthesis can be quantified using metrics like Process Mass Intensity (PMI), which measures the total mass of materials used to produce a kilogram of product, and the E-Factor, which calculates the mass of waste per kilogram of product. ctfassets.netsyrris.commdpi.comscispace.com Future synthetic routes for this compound will be evaluated not only on yield and purity but also on these critical sustainability metrics. researchgate.net
Q & A
What are the established synthetic routes for [4-(Phenylamino)piperidin-4-yl]methanol in academic settings?
Basic Research Question
The most common synthetic approach involves reductive amination of 4-piperidone derivatives. For example, 1-benzyl-4-piperidone undergoes reductive amination with aniline in the presence of sodium triacetoxyborohydride (STAB) and acetic acid, yielding 1-benzyl-4-(phenylamino)piperidine. Subsequent functionalization of the piperidine ring with a hydroxymethyl group can be achieved via hydroxymethylation reactions, such as formaldehyde condensation under basic conditions . Alternative routes may employ Grignard reagents or lithium aluminum hydride reductions for hydroxyl group introduction, though stereochemical control must be carefully monitored .
Which analytical techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
Key methods include:
- Nuclear Magnetic Resonance (NMR): H and C NMR are essential for verifying the piperidine ring conformation, phenylamino substitution, and hydroxymethyl group position. For example, H-NMR signals at δ 3.5–4.0 ppm typically indicate the hydroxymethyl proton environment .
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., CHNOS for Sufentanil-related impurities) .
- High-Performance Liquid Chromatography (HPLC): Used to assess purity (>95%) and detect trace impurities, particularly in regulatory-compliant research .
How can researchers optimize the reductive amination step to enhance yield and purity?
Advanced Research Question
Optimization strategies include:
- Reagent Selection: Sodium triacetoxyborohydride (STAB) is preferred over NaBH due to its stability in acidic conditions and selectivity for secondary amines .
- Solvent Systems: Dichloromethane or THF with glacial acetic acid (1:1 ratio) improves reaction kinetics.
- Temperature Control: Reactions performed at 0–5°C minimize side reactions, such as over-alkylation .
- Workup Protocols: Sequential washes with saturated NaHCO and brine remove excess reagents, followed by column chromatography (silica gel, 5% MeOH/CHCl) for purification .
What environmental factors influence the stability of this compound, and how are they mitigated?
Advanced Research Question
Critical factors include:
- pH: The compound is prone to degradation under strongly acidic (pH < 2) or basic (pH > 10) conditions, leading to ring-opening or oxidation. Buffered solutions (pH 6–8) are recommended for storage .
- Temperature: Long-term stability requires storage at –20°C in amber vials to prevent photodegradation .
- Oxidative Stress: Antioxidants like BHT (butylated hydroxytoluene) at 0.01% w/v can prevent hydroxymethyl group oxidation .
What regulatory considerations apply to handling this compound in research?
Advanced Research Question
As a precursor to fentanyl analogs (e.g., norfentanyl), this compound falls under controlled substance regulations in many jurisdictions. Researchers must:
- Document Usage: Maintain detailed logs for synthesis quantities and applications.
- Comply with Scheduling: Adhere to the 1988 UN Convention Table I guidelines, which classify N-phenylpiperidin-4-amine derivatives as controlled precursors .
- Ethical Protocols: Ensure institutional review board (IRB) approval for pharmacological studies involving opioid-related intermediates .
How are stereochemical challenges addressed during derivative synthesis?
Advanced Research Question
Stereochemical control is critical for pharmacological activity. Strategies include:
- Chiral Resolution: Use of chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution to isolate enantiomers .
- Computational Modeling: Density Functional Theory (DFT) predicts stable conformers, guiding reaction design to favor desired stereochemistry .
- Asymmetric Catalysis: Chiral catalysts like BINAP-Ru complexes enable enantioselective hydroxymethylation .
What role does this compound play in receptor binding studies?
Advanced Research Question
The compound’s piperidine core mimics opioid receptor pharmacophores. Key applications include:
- µ-Opioid Receptor (MOR) Studies: Radiolabeled derivatives (e.g., F analogs) are used in positron emission tomography (PET) to map receptor density .
- Structure-Activity Relationship (SAR): Modifications to the hydroxymethyl group (e.g., esterification) alter binding affinity and selectivity, providing insights into MOR activation mechanisms .
How do researchers resolve contradictions in reported synthetic yields?
Advanced Research Question
Discrepancies in yields (e.g., 65% vs. 99% for similar reactions) are addressed through:
- Design of Experiments (DoE): Systematic variation of parameters (e.g., solvent, temperature) identifies optimal conditions .
- In Situ Monitoring: Techniques like FT-IR or Raman spectroscopy track reaction progress in real time, minimizing side-product formation .
- Cross-Validation: Reproducing methods from independent sources (e.g., PubChem vs. NIST data) ensures reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
